molecular formula C12H8BrClN2O2 B2520773 5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid CAS No. 1281605-13-7

5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid

Cat. No.: B2520773
CAS No.: 1281605-13-7
M. Wt: 327.56
InChI Key: XSFPGAHEIUROFG-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid is a compound that has garnered significant interest in the field of medicinal chemistry due to its unique physical and chemical properties. This compound, with the molecular formula C12H8BrClN2O2 and a molecular weight of 327

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid typically involves the reaction of 5-bromo-2-chloropyridine with 3-chloroaniline under specific conditions. One common method includes the use of palladium-catalyzed amination reactions . The reaction conditions often involve the use of solvents such as tetrahydrofuran and bases like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring, although specific examples are less documented.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Arylboronic Acids: Utilized in Suzuki reactions to form new carbon-carbon bonds.

    Bases: Such as potassium carbonate, to deprotonate intermediates and drive the reaction forward.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its ability to interact with biological targets.

    Biological Studies: The compound’s unique structure allows it to be used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: Shares a similar pyridine core but lacks the anilino and carboxylic acid groups.

    5-Bromo-2-fluoropyridine: Another derivative with a fluorine atom instead of chlorine.

Uniqueness

5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid is unique due to its combination of bromine, chlorine, and anilino groups attached to the pyridine ring. This unique structure provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and other fields.

Properties

IUPAC Name

5-bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O2/c13-7-4-10(12(17)18)11(15-6-7)16-9-3-1-2-8(14)5-9/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFPGAHEIUROFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=N2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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